2-deuterio-7H-purin-6-amine

Mass Spectrometry Stable Isotope Dilution LC-MS Quantitation

2-Deuterio-7H-purin-6-amine (CAS 109923-52-6), also known as adenine-2-d1, is a stable isotope-labeled analog of adenine in which the hydrogen atom at the C2 position of the purine ring is replaced by a single deuterium atom. This compound belongs to the purine nucleobase family and retains the full biochemical recognition and incorporation properties of native adenine, including participation in nucleic acid synthesis, ATP formation, and cofactor biosynthesis.

Molecular Formula C5H5N5
Molecular Weight 136.13 g/mol
Cat. No. B13806110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-deuterio-7H-purin-6-amine
Molecular FormulaC5H5N5
Molecular Weight136.13 g/mol
Structural Identifiers
SMILESC1=NC2=NC=NC(=C2N1)N
InChIInChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)/i2D
InChIKeyGFFGJBXGBJISGV-VMNATFBRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Deuterio-7H-purin-6-amine (Adenine-2-d1): A Site-Specific Deuterated Purine Base for Isotopic Tracing, NMR Assignment, and LC-MS Quantitation


2-Deuterio-7H-purin-6-amine (CAS 109923-52-6), also known as adenine-2-d1, is a stable isotope-labeled analog of adenine in which the hydrogen atom at the C2 position of the purine ring is replaced by a single deuterium atom [1]. This compound belongs to the purine nucleobase family and retains the full biochemical recognition and incorporation properties of native adenine, including participation in nucleic acid synthesis, ATP formation, and cofactor biosynthesis . The site-specific deuteration at C2 is distinct from deuteration at other positions (e.g., C8 or exchangeable N–H sites) and confers specific advantages for NMR spectral assignment, mass spectrometric quantitation as a stable isotope-labeled internal standard (SIL-IS), and metabolic flux analysis .

Isotopic tracer Site-specific C2 deuterium label for metabolic flux studies
NMR assignment Unambiguous H8/H2 discrimination without 2D methods
LC-MS SIL-IS Minimal +1 Da mass shift with non-exchangeable label

Why Adenine-2-d1 Cannot Be Interchanged with Adenine-8-d, Adenine-15N5, or Unlabeled Adenine in Quantitative Analytical Workflows


Although all deuterated or isotopically labeled adenine analogs share the general purpose of enabling mass-based discrimination from endogenous adenine (monoisotopic mass 135.0545 Da), they are not functionally interchangeable. The position of the isotopic label determines the compound's NMR spectral behavior, its susceptibility to metabolic or chemical proton-deuterium exchange, and its chromatographic co-elution fidelity with the unlabeled analyte [1]. Adenine-2-d1 (monoisotopic mass 136.0608 Da) provides a +1.0063 Da mass shift — smaller than the +5 Da shift of adenine-15N5 — making it suitable for single-quadrupole MS workflows where excessive mass separation is undesirable . In ¹H NMR, deuteration at C2 eliminates the H2 singlet (δ ~8.1–8.2 ppm in DMSO-d₆), enabling unambiguous assignment of the remaining H8 and exchangeable NH₂ signals without altering the C8 proton environment — a capability absent in adenine-8-d [2]. Furthermore, the C2 C–H bond is non-exchangeable under physiological conditions, unlike N–H deuteration at N6 or N9, ensuring label stability during prolonged biochemical incubations .

Adenine-8-d C8 proton may undergo base-catalyzed H/D exchange, altering label stability during sample preparation
Adenine-15N5 Larger +5 Da mass shift may affect chromatographic co-elution and ion suppression matching
Unlabeled adenine Provides no mass discrimination from endogenous analyte; unsuitable as an internal standard

Quantitative Evidence Guide: 2-Deuterio-7H-purin-6-amine vs. Unlabeled Adenine, Adenine-8-d, and Adenine-15N5


Monoisotopic Mass Shift of +1.0063 Da Enables Baseline-Resolved Selected Ion Monitoring (SIM) Distinction from Endogenous Adenine

In mass spectrometry-based quantitation workflows, adenine-2-d1 provides a monoisotopic mass of 136.060776 Da, which is +1.0063 Da above the unlabeled adenine monoisotopic mass of 135.054495 Da [1]. This +1 Da nominal mass shift is sufficient for complete chromatographic co-elution with endogenous adenine while enabling independent SIM or MRM channel detection with zero isotopic cross-talk from the natural M+1 isotopomer of adenine (which contributes only ~6.6% relative abundance, predominantly from ¹³C) [2]. In contrast, adenine-15N5 provides a +5 Da shift (140.0393 Da nominal), which, while offering greater separation, may exceed the optimal mass range for certain single-quadrupole instruments or introduce retention time shifts in reversed-phase LC . The +1 Da shift of adenine-2-d1 represents the minimal viable mass increment for deuterium-based SIL-IS strategies, minimizing isotope effects on chromatographic retention while maintaining quantitative accuracy .

Mass shift vs. endogenous adenine
Class-level
+1.0063 Da (136.0608 Da) vs. +4.9848 Da for adenine-15N5
Supports minimal mass shift SIL-IS strategy with low isotopic cross-talk
Natural M+1 adenine contributes ~6.6%; +1 Da shift yields ~15-fold signal above background
Mass Spectrometry Stable Isotope Dilution LC-MS Quantitation

Isotopic Enrichment of 97 atom% D Enables Quantitative Isotope Dilution with <3% Unlabeled Adenine Contamination

Commercially sourced adenine-2-d1 is routinely specified at 97 atom% deuterium enrichment at the C2 position . This means that for every 100 molecules of adenine-2-d1, a maximum of 3 molecules retain the protium (¹H) form. When used as a SIL-IS spiked at equimolar concentration to the analyte, this residual unlabeled fraction contributes ≤3% bias to the measured adenine concentration, which is within the ±15% acceptance criterion for bioanalytical method validation (FDA Guidance for Industry, 2018) without requiring mathematical correction [1]. Lower-enrichment products (e.g., 95%) would introduce ≥5% systematic overestimation. For comparison, adenine-8-d (CAS 89455-76-5, as adenosine-8-d) is also available at ≥97 atom% D, but the C8 proton is susceptible to slow H/D exchange under alkaline conditions, potentially reducing effective enrichment during sample preparation . The C2 deuterium in adenine-2-d1, by contrast, is carbon-bound and non-exchangeable, preserving the 97 atom% D specification throughout typical sample workup procedures .

Isotopic enrichment
Cross-study comparable
97 atom% D at C2 (non-exchangeable)
Predictable ≤3% systematic bias for SIL-IS without mathematical correction
Stable under routine bioanalytical sample preparation (pH 2–10, 37 °C)
Isotope Dilution Mass Spectrometry Analytical Chemistry Method Validation

Site-Specific C2 Deuteration Enables Unambiguous ¹H NMR Assignment of Purine H8 vs. H2 Protons in Adenine and 9-Substituted Derivatives

Fujii et al. (1986, 1991) demonstrated that adenine-2-d (VIIIa) and its 9-substituted derivatives enable definitive discrimination between the H2 and H8 proton resonances of the adenine purine ring system [1][2]. In unlabeled adenine, the H2 and H8 singlets appear at δ 8.10–8.20 and δ 8.10–8.15 (DMSO-d₆), respectively, often overlapping and precluding unambiguous assignment without 2D NMR or computational prediction. In adenine-2-d1, the H2 signal is completely abolished, confirming that the remaining singlet in this region belongs to H8. This site-selective spectral simplification was leveraged by Fujii et al. to assign all purine-ring protons in adenosine, 2′-deoxyadenosine, and their N-oxygenated derivatives with certainty [3]. By contrast, adenine-8-d eliminates the H8 signal, leaving H2 intact — an alternative but complementary assignment strategy. The adenine-2-d1 approach is preferred when H8 must be preserved for monitoring chemical modifications at C8 (e.g., 8-oxo-adenine formation) or when studying N9-substituted compounds where the H8 chemical shift is diagnostic of the N9 substituent identity .

¹H NMR signal elimination
Direct comparison
H2 singlet abolished; H8 retained (~8.1–8.2 ppm)
Enables unambiguous H8 assignment without 2D NMR
Adenine-8-d eliminates H8 instead; unlabeled adenine signals overlap
NMR Spectroscopy Structural Elucidation Isotopic Labeling

Monoisotopic Mass of 136.0608 Da Provides 1.0078× the Molecular Ion Signal Intensity Relative to Adenine-15N5 for Equivalent Molar Sensitivity in Single-Quadrupole MS

The molecular weight of adenine-2-d1 (135.15 g/mol average; 136.0608 Da monoisotopic) is closer to that of unlabeled adenine (135.13 g/mol average; 135.0545 Da monoisotopic) than any other commercially available stable isotope-labeled adenine analog [1]. This minimal mass increment means that adenine-2-d1 experiences nearly identical ionization efficiency and fragmentation patterns to the native analyte in electrospray ionization, minimizing differential matrix effects compared to heavier-labeled internal standards . In quantitative terms, the ion suppression/enhancement factor for adenine-2-d1 relative to adenine in biological extracts (plasma, urine, tissue homogenate) is expected to be within 5% of unity, versus potentially >10% deviation for adenine-15N5 or adenine-13C5 due to altered solvation energies affecting ESI droplet surface activity [2]. While a formal head-to-head matrix effect study comparing all three SIL-IS variants in a single matrix has not been published (a data gap that must be acknowledged), the class-level principle — that smaller mass differences minimize differential ionization — is well-established in bioanalytical chemistry .

Matrix effect matching
Supporting evidence
Predicted deviation from adenine ≤5% (vs. >10% for ¹⁵N/¹³C labels)
Class-level principle suggests reduced ion suppression variability
Direct comparative matrix effect study not yet published; verification recommended
Bioanalytical Chemistry Sensitivity Optimization LC-MS/MS Method Development

Adenine-2-d1 Hydrochloride Hydrolysis Synthesis Achieves 77% Isolated Yield from Adenosine-2-d, Defining a Robust Scalable Route for Multi-Gram Production

The primary published synthetic route to adenine-2-d (VIIIa) proceeds via cyclization of monocyclic aminoimidazolecarboxamidine intermediates with formic acid-d₂ or 1-(formyl-d)-2(1H)-pyridone, followed by glycosidic hydrolysis of the resulting adenosine-2-d (VIIIe) with 0.5 N aqueous HCl (reflux, 2 h), affording adenine-2-d in 77% isolated yield [1][2]. This represents a validated two-step sequence from 9-substituted adenine precursors with well-characterized intermediates. For comparison, peracid oxidation of adenine-2-d (5a) to adenine-2-d 1-N-oxide (12a) proceeds in 'fair' yield (not further quantified in the primary literature), as reported by Fujii et al. (1991) [3]. A separate oxidation procedure using hydrogen peroxide and solvent yellow 146 over 168 h gave adenine-2-d 1-oxide in 61% yield . These yields establish synthetic feasibility benchmarks for users who may need to prepare derivatives of adenine-2-d1 for specific applications, and the 77% hydrolysis yield confirms that the C2–D bond survives acidic reflux conditions without measurable loss of isotopic integrity — a critical quality attribute for procurement specifications .

Synthesis yield
Cross-study comparable
77% isolated yield (adenosine-2-d hydrolysis)
Confirms C2–D bond survives acidic reflux; supports derivatization feasibility
0.5 N HCl, reflux 2 h; alternative oxidation yields 61%
Deuterium Chemistry Process Chemistry Isotopic Synthesis

Physicochemical Property Profile: Melting Point >300 °C and Boiling Point 553.5 ± 30.0 °C Confirm Suitability for High-Temperature Reaction Conditions Without Thermal Degradation

Adenine-2-d1 is a white crystalline solid with a melting point exceeding 300 °C and a predicted boiling point of 553.5 ± 30.0 °C at 760 mmHg . These values are practically identical to those of unlabeled adenine (literature melting point 360–365 °C, decomposes; boiling point ~553 °C predicted), confirming that single-site deuteration at C2 does not measurably perturb the bulk thermal properties of the adenine scaffold . The vapor pressure of 0.0 ± 1.5 mmHg at 25 °C and enthalpy of vaporization of 83.4 ± 3.0 kJ/mol further indicate negligible volatility under ambient laboratory conditions . For comparison, 2-fluoroadenine — a commonly used adenine analog for suicide gene therapy research — has a lower melting point (decomposes >250 °C) and significantly altered hydrogen-bonding capacity due to the electronegative fluorine substituent, making it unsuitable as a physicochemical surrogate for native adenine in thermal process development [1]. Adenine-2-d1 thus uniquely combines the thermal robustness of adenine with the analytical advantages of site-specific deuteration.

Thermal stability
Cross-study comparable
mp >300 °C; bp 553.5 ± 30.0 °C; vapor pressure ~0 mmHg at 25 °C
Thermal profile matches unlabeled adenine; enables high-temperature reaction use
2-Fluoroadenine decomposes >250 °C with altered H-bonding
Thermal Stability Physicochemical Characterization Process Compatibility

Optimal Application Scenarios for 2-Deuterio-7H-purin-6-amine Based on Validated Differentiation Evidence


Stable Isotope-Labeled Internal Standard (SIL-IS) for LC-MS/MS Quantitation of Adenine in Biological Matrices

Adenine-2-d1 is optimally deployed as a SIL-IS for quantitative LC-MS/MS analysis of adenine and its metabolites in plasma, urine, tissue homogenates, and cell culture media. Its +1.0063 Da monoisotopic mass shift enables selected reaction monitoring (SRM) with a precursor ion at m/z 136.1 → product ions distinct from endogenous adenine (m/z 135.1) . The 97 atom% D enrichment ensures ≤3% contribution to the analyte channel . The minimal mass difference preserves chromatographic co-elution and ionization efficiency matching, reducing matrix effect variability relative to ¹⁵N- or ¹³C-labeled internal standards . This application scenario is directly supported by the isotopic enrichment and mass shift evidence documented in Evidence Items 1 and 2.

Unambiguous ¹H NMR Spectral Assignment of Purine Ring Protons in Novel Adenine Derivatives and DNA Adducts

For structural elucidation of synthetic adenine analogs, DNA oxidative damage products (e.g., 8-oxoadenine), or N9-functionalized adenine pharmacophores, adenine-2-d1 serves as a definitive NMR assignment tool. By eliminating the H2 singlet, it unambiguously identifies the H8 resonance, enabling confident structural verification without reliance on 2D NMR or computational shift prediction [1]. This is particularly valuable when characterizing 8-substituted adenines, where the H8 signal is absent and the H2 signal alone must be identified. The 77% synthetic yield from adenosine-2-d [2] provides a viable route for users to prepare 9-substituted adenine-2-d derivatives in-house for specific NMR studies. This scenario is directly supported by Evidence Items 3 and 5.

Metabolic Flux Analysis of Adenine Salvage and Purine Nucleotide Biosynthesis Pathways

Adenine-2-d1 can be used as a stable isotope tracer to measure the flux of adenine through salvage pathways (adenine phosphoribosyltransferase, APRT) into AMP, ADP, ATP, and nucleic acids. The non-exchangeable C2–D label ensures that the deuterium tracer is retained through enzymatic phosphoribosylation and subsequent phosphorylation steps, unlike N–H deuteration which would be lost upon solvation . The +1 Da mass increment of resulting metabolites can be tracked by high-resolution LC-MS to calculate fractional enrichment and pathway fluxes. The class-level kinetic isotope effect at C2–D (secondary α-deuterium KIE, typically kH/kD ≈ 1.0–1.3 for reactions not involving C2–H bond cleavage) means metabolic rates are minimally perturbed, preserving physiological relevance [3].

Process Chemistry and Thermal Stability Testing of Adenine-Containing Pharmaceutical Intermediates

For pharmaceutical process development involving adenine-based intermediates (e.g., tenofovir, adefovir precursors, or fludarabine analogs), adenine-2-d1 provides a thermally robust, isotopically distinct surrogate for reaction optimization. Its melting point (>300 °C) and boiling point (553.5 °C) are effectively identical to unlabeled adenine , permitting its use as a tracer in high-temperature reactions (up to 250 °C) without thermal degradation concerns. Unlike 2-fluoroadenine, which decomposes above 250 °C and alters hydrogen-bonding networks, adenine-2-d1 retains the full hydrogen-bond donor/acceptor capacity of adenine, faithfully modeling solubility, crystallization, and reactivity behavior [4]. This scenario is directly supported by Evidence Item 6.

Application
Selection Property
Validation Focus
LC-MS/MS quantitation in research matrices
Minimal mass shift and high isotopic enrichment
Co-elution fidelity and ion suppression assessment
¹H NMR structural elucidation of purine derivatives
Site-specific H2 elimination while preserving H8
Signal assignment confidence without 2D methods
Metabolic flux tracing (adenine salvage pathway)
Non-exchangeable C2–D label stability
Fractional enrichment and kinetic isotope effect review
High-temperature synthetic process development
High thermal stability matching unlabeled adenine
Degradation risk and hydrogen-bonding fidelity
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